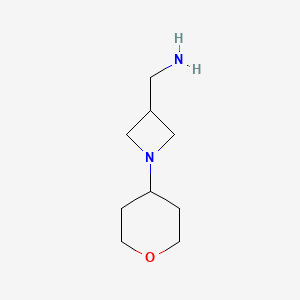
(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydropyran ring fused to an azetidine ring, with a methanamine group attached to the azetidine ring. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the cyclization of 3-chloropropylamine with a suitable base.
Coupling of the Rings: The tetrahydropyran and azetidine rings are then coupled using a suitable linker, such as methanamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (1-(Tetrahydro-2h-pyran-4-yl)pyrrolidin-3-yl)methanamine
- (1-(Tetrahydro-2h-pyran-4-yl)piperidin-3-yl)methanamine
Uniqueness
(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[1-(oxan-4-yl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C9H18N2O/c10-5-8-6-11(7-8)9-1-3-12-4-2-9/h8-9H,1-7,10H2 |
InChI Key |
ZMSZDQLBJORUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


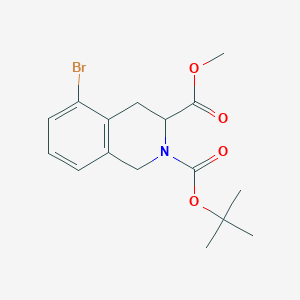
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)

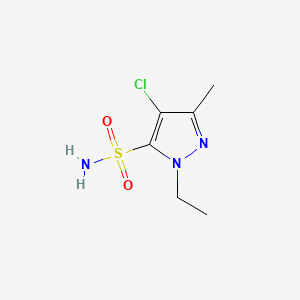
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
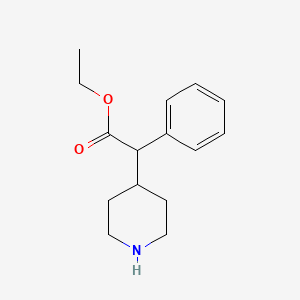

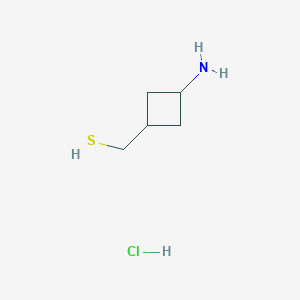
![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
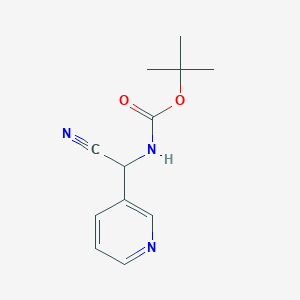
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide](/img/structure/B13500826.png)
